Home > Products > Screening Compounds P81615 > LONG R3 IGF-I RECOMBINANT ANALOG
LONG R3 IGF-I  RECOMBINANT ANALOG - 143045-27-6

LONG R3 IGF-I RECOMBINANT ANALOG

Catalog Number: EVT-1517914
CAS Number: 143045-27-6
Molecular Formula: C7H14N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of LONG R3 Insulin-like Growth Factor I involves a patented expression system utilizing Escherichia coli. The process begins with the introduction of the gene encoding the modified insulin-like growth factor into bacterial cells. Following expression, the peptide accumulates in inclusion bodies within the bacteria.

Technical Details

  1. Harvesting: The inclusion bodies are harvested and then solubilized under denaturing conditions.
  2. Refolding: The solubilized peptide undergoes refolding under oxidizing conditions to ensure proper disulfide bond formation.
  3. Purification: The refolded protein is purified using multiple liquid chromatography steps, including high-performance liquid chromatography (HPLC), to achieve a purity level greater than 97% .
  4. Lyophilization: Finally, the product is lyophilized from a 0.1 M acetic acid solution for stability during storage .
Molecular Structure Analysis

Structure

LONG R3 Insulin-like Growth Factor I consists of 83 amino acids with a molecular mass of approximately 9,110 Da. The structural modifications include:

  • An arginine substitution at position three.
  • A 13-amino-acid extension derived from porcine growth hormone.

These modifications contribute to its reduced affinity for insulin-like growth factor binding proteins, enhancing its bioavailability .

Chemical Reactions Analysis

LONG R3 Insulin-like Growth Factor I is primarily involved in signaling pathways that promote cell growth and survival. Its chemical reactions are characterized by binding to the type I insulin-like growth factor receptor (IGF-IR), leading to activation of downstream signaling cascades such as the phosphoinositide 3-kinase/Akt pathway.

Technical Details

  • Binding Affinity: The modified structure results in over a 1000-fold reduction in binding affinity for insulin-like growth factor binding proteins compared to native insulin-like growth factor I, which allows for more effective signaling .
  • Cellular Effects: Upon receptor binding, it stimulates protein synthesis and inhibits apoptosis in target cells .
Mechanism of Action

LONG R3 Insulin-like Growth Factor I exerts its effects primarily through interaction with the type I insulin-like growth factor receptor. This interaction triggers several intracellular signaling pathways that promote cell proliferation and survival.

Process

  1. Receptor Binding: LONG R3 binds to IGF-IR with high specificity.
  2. Signal Transduction: This binding activates downstream signaling pathways, including:
    • Phosphoinositide 3-kinase/Akt pathway
    • Mitogen-activated protein kinase pathway
  3. Biological Outcomes: Enhanced cell proliferation, increased glucose uptake, and improved protein synthesis are observed as a result of these signaling events .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lyophilized white powder.
  • Solubility: Soluble in sterile water or buffer solutions upon reconstitution.

Chemical Properties

  • Molecular Weight: Approximately 9,110 Da.
  • Stability: Stable at temperatures between 2–8 °C; should be stored desiccated below -18 °C for long-term stability .
  • Purity: Greater than 97% purity as determined by HPLC and SDS-PAGE analyses.
Applications

LONG R3 Insulin-like Growth Factor I is widely used in scientific research and biopharmaceutical applications due to its potent biological activity.

Scientific Uses

  1. Cell Culture Enhancement: It significantly improves cell density and viability in serum-free or low-serum culture conditions.
  2. Biopharmaceutical Production: LONG R3 is utilized in the production of recombinant proteins by enhancing cellular productivity in various mammalian cell lines such as Chinese hamster ovary cells and human embryonic kidney cells .
  3. Stem Cell Research: It plays a crucial role in stem cell maintenance and differentiation processes.
  4. Embryo Development Studies: Research indicates its effectiveness in promoting early embryonic development in vitro .
Structural and Functional Characterization of LONG R3 IGF-I

Primary Structural Modifications: Arginine Substitution and N-Terminal Extension

LONG® R³ IGF-I (Long Arg³ Insulin-like Growth Factor-I or IGF-I LR3) is an engineered 83-amino acid polypeptide with two critical modifications distinguishing it from native IGF-I (70 amino acids). First, a substitution replaces glutamic acid with arginine at position 3 (Arg³), reducing electrostatic interactions with insulin-like growth factor-binding proteins (IGFBPs). Second, a 13-amino acid extension (MFPAMPLSLFVN-) is appended to the N-terminus, derived from human growth hormone sequences. This extension enhances steric hindrance against proteases and IGFBP binding without imparting growth hormone-like activity. The resultant structure is a non-glycosylated, single-chain protein with a molecular mass of 9,117 Da, featuring three conserved disulfide bridges critical for tertiary structure and receptor binding [1] [3] [6].

Table 1: Primary Structural Features of LONG R3 IGF-I

FeatureNative IGF-ILONG R3 IGF-IFunctional Implication
Amino Acid Length7083Extended half-life
Position 3 ResidueGlutamic acid (Glu)Arginine (Arg)Reduced IGFBP affinity
N-Terminal ExtensionAbsent13-aa peptide (MFPAMPLLSLFVN)Protease resistance & IGFBP evasion
Molecular Mass~7.6 kDa9,111 DaAltered biophysical properties
Disulfide Bonds3 (Cys6-48, 18-61, 47-52)3 (conserved)Maintained receptor-binding conformation

Molecular Engineering Rationale for Enhanced Bioavailability

The modifications in LONG R3 IGF-I directly address limitations of native IGF-I: rapid clearance and sequestration by IGFBPs. Circulating IGFBPs bind >98% of endogenous IGF-I, restricting receptor access [5]. The Arg³ substitution disrupts ionic interactions with IGFBP-3 (the predominant binding protein), while the N-terminal extension sterically blocks IGFBP docking. Combined, these reduce affinity for IGFBPs by >1,000-fold compared to native IGF-I [1] [6]. Consequently, free LONG R3 IGF-I concentrations increase significantly, enhancing bioavailability and duration of action. This design also improves proteolytic stability: pepsin cleaves native IGF-I at Leu10-Phe11 and Gln15-Phe16, but the N-terminal shield in LONG R3 IGF-I delays degradation. Engineered variants like Phe16Ala further resist pepsin, underscoring the role of strategic residue placement [2] [6].

Biophysical Properties: Molecular Weight, Stability, and Binding Kinetics

Biophysically, LONG R3 IGF-I exhibits distinct advantages:

  • Thermal Stability: Retains activity for ≥24 months at 2–8°C in lyophilized or liquid formulations, unlike native IGF-I requiring -20°C storage [1].
  • Protease Resistance: The N-terminal extension reduces cleavage by trypsin-like proteases. Pepsin degradation kinetics show 50% slower inactivation than native IGF-I, with half-life extensions demonstrated in simulated gastric fluid studies [2].
  • Binding Kinetics: Surface plasmon resonance (SPR) analyses confirm 3–5 nM affinity for IGF-1R, comparable to native IGF-I. Crucially, IGFBP affinity drops to >100-fold lower (Kd ~10⁻⁷ M vs. 10⁻¹⁰ M for IGF-I) [1] [6]. Elimination half-life reaches 56–72 hours in vivo, vastly exceeding native IGF-I’s 12–15 hours [6].

Table 2: Biophysical and Functional Comparison

PropertyNative IGF-IInsulinLONG R3 IGF-I
Molecular Weight7,649 Da5,808 Da9,111 Da
IGF-1R Affinity (Kd)1–5 nM100–1,000 nM1–5 nM
IGFBP AffinityHigh (Kd ~0.1–1 nM)NegligibleLow (Kd >100 nM)
Plasma Half-life12–15 hours5–10 minutes56–72 hours
EC50 (Cell Proliferation)1.5–2.5 nM100–200 nM0.5–1.5 nM

Comparative Analysis with Native IGF-I and Insulin

Functionally, LONG R3 IGF-I outperforms both native IGF-I and insulin in cell culture:

  • Potency: 200-fold greater mitogenic activity than insulin and 3-fold higher than IGF-I in serum-free media. Half-maximal effective concentration (EC50) is 1.3 nM for MAPK activation vs. 3.8 nM for IGF-I [4] [6]. This arises from sustained receptor activation due to evasion of IGFBP-mediated sequestration.
  • Receptor Specificity: Unlike insulin (which binds insulin receptor isoforms IR-A/IR-B), LONG R3 IGF-I selectively activates IGF-1R, triggering stronger PI3K/Akt and MAPK pathway signaling. This specificity enhances proliferation while reducing off-target metabolic effects [1] [5].
  • Functional Outcomes: In CHO cells, supplementation increases volumetric productivity by 62% over unsupplemented media and 40% over insulin. Viable cell density and culture duration rise significantly due to enhanced anti-apoptotic signaling [1] [4].

Mechanistically, the analog’s sustained receptor engagement upregulates cyclin D1 and downregulates pro-apoptotic Bax. Cross-reactivity with insulin receptors remains minimal (<5% activation at 100 nM), ensuring targeted anabolic effects [1] [5] [6].

Properties

CAS Number

143045-27-6

Product Name

LONG R3 IGF-I RECOMBINANT ANALOG

Molecular Formula

C7H14N2O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.